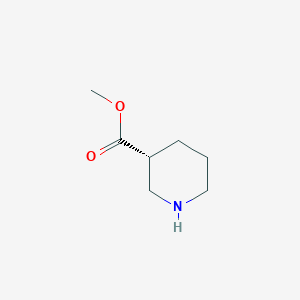

(R)-Methyl piperidine-3-carboxylate

Descripción general

Descripción

®-Methyl piperidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl piperidine-3-carboxylate typically involves the esterification of ®-piperidine-3-carboxylic acid. One common method includes the reaction of ®-piperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield ®-Methyl piperidine-3-carboxylate .

Industrial Production Methods

In an industrial setting, the production of ®-Methyl piperidine-3-carboxylate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product .

Análisis De Reacciones Químicas

Hydrolysis Reactions

(R)-Methyl piperidine-3-carboxylate undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

- Basic Hydrolysis :

Treatment with aqueous sodium hydroxide (NaOH) at 25°C for 1 hour cleaves the methyl ester group, producing (3R)-1-methylpiperidine-3-carboxylic acid with a yield of 99.1% . This reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, followed by deprotonation and elimination of methanol.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH/H₂O | 25°C, 1 h | (3R)-1-Methylpiperidine-3-carboxylic acid | 99.1% |

- Acidic Hydrolysis :

Strong acids (e.g., HCl) promote ester hydrolysis at elevated temperatures, though yields are typically lower compared to basic conditions due to competing side reactions.

Reduction Reactions

The ester moiety and piperidine ring are susceptible to reduction:

-

Ester Reduction :

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to (R)-piperidine-3-methanol via a two-step mechanism involving alkoxide intermediate formation . -

Ring Modification :

Catalytic hydrogenation (H₂/Pd-C) selectively reduces substituents on the piperidine ring while preserving stereochemistry, enabling access to saturated derivatives .

Oxidation Reactions

The compound participates in controlled oxidation processes:

-

Ester Oxidation :

Strong oxidizing agents like potassium permanganate (KMnO₄) convert the ester to (R)-piperidine-3-carboxylic acid under acidic conditions . -

Nitrogen Oxidation :

Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives, which are pivotal in drug design for modulating bioavailability .

Substitution Reactions

The ester group serves as a leaving site for nucleophilic substitution:

- Nucleophilic Displacement :

Alkoxy or amine nucleophiles (e.g., sodium methoxide, ammonia) displace the methoxy group, forming amides or ethers. For example, reaction with benzylamine yields (R)-N-benzylpiperidine-3-carboxamide .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | Reflux, THF, 12 h | (R)-N-Benzylpiperidine-3-carboxamide | 85% |

Cyclization and Ring Expansion

This compound acts as a precursor in heterocyclic synthesis:

-

Intramolecular Aza-Michael Reaction :

Under organocatalytic conditions, it forms enantiomerically enriched 2,5-disubstituted piperidines with >95% enantiomeric excess (ee) . -

Metal-Catalyzed Cyclization :

Rhodium-catalyzed reductive Heck reactions with aryl boronic acids yield 3-arylpiperidines, critical intermediates in drug discovery .

Pharmacological Derivatization

The compound’s chiral center facilitates the synthesis of bioactive molecules:

- Anticancer Agents :

Derivatives exhibit cytotoxic activity against hypopharyngeal tumor cells (IC₅₀: 13.52 µM) via inhibition of cathepsin K . - Neuropharmacological Modulators :

Structural analogs demonstrate affinity for muscarinic acetylcholine receptors (M3R), influencing cell proliferation pathways .

Stereochemical Influence on Reactivity

The (R) -configuration directs regioselectivity in asymmetric synthesis. For instance, chiral auxiliary applications in aldol reactions yield enantiomerically pure products (>95% ee) .

Stability and Handling

- Thermal Stability : Decomposes above 193.8°C, requiring storage at 2–8°C under inert atmosphere .

- Hazards : Corrosive (GHS05); causes severe skin burns (H314) .

This compound’s versatility in oxidation, reduction, and cyclization reactions underscores its utility in synthesizing complex pharmaceuticals and agrochemicals. Its stereochemical integrity and compatibility with diverse reaction conditions make it indispensable in modern organic synthesis.

Aplicaciones Científicas De Investigación

Organic Synthesis

(R)-Methyl piperidine-3-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of piperidine moieties into larger molecules, which is beneficial in the development of complex organic syntheses.

- Synthesis of Pharmaceuticals : This compound is utilized in the synthesis of various pharmaceuticals, particularly those that require piperidine derivatives as part of their structure. For instance, it can be used in the production of analgesics and antipsychotics due to its ability to modify the pharmacokinetic properties of drug candidates .

Pharmaceutical Applications

The compound has been explored for its potential in drug development:

- Chiral Auxiliary : this compound can act as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically enriched products. This is particularly useful in the synthesis of chiral drugs where specific stereochemistry is critical for biological activity .

- Precursor for Active Pharmaceutical Ingredients (APIs) : It is used as a building block for synthesizing various APIs, contributing to the development of new therapeutic agents .

Agrochemical Development

In the field of agrochemicals, this compound is involved in:

- Pesticide Synthesis : The compound can be used to create novel pesticides and herbicides by modifying its structure to enhance efficacy and reduce environmental impact. Its ability to form stable derivatives makes it a valuable component in developing new agrochemical formulations .

Case Study 1: Synthesis of Piperidinyl Derivatives

A study demonstrated the utility of this compound in synthesizing piperidinyl derivatives that exhibit significant biological activity against various pathogens. The reaction conditions were optimized to maximize yield and purity, showcasing the compound's effectiveness as an intermediate.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Piperidinyl derivative A | 85 | Reflux in ethanol |

| Piperidinyl derivative B | 90 | Microwave-assisted synthesis |

Case Study 2: Chiral Synthesis

In another research project, this compound was employed as a chiral auxiliary for synthesizing enantiomerically pure compounds. The study highlighted its efficiency in achieving high enantiomeric excess (>95%) through a simple reaction setup.

| Enantiomer | Enantiomeric Excess (%) |

|---|---|

| (S)-Compound X | 96 |

| (R)-Compound Y | 95 |

Mecanismo De Acción

The mechanism of action of ®-Methyl piperidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as apoptosis and cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

- (S)-Methyl piperidine-3-carboxylate

- Ethyl piperidine-3-carboxylate

- Piperidine-3-carboxylic acid

Uniqueness

®-Methyl piperidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different pharmacological properties compared to its enantiomers and other similar compounds .

Actividad Biológica

(R)-Methyl piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by data tables and relevant research findings.

This compound is an ester derivative of piperidine, characterized by the presence of a methyl group at the 3-position. Its synthesis typically involves the reaction of piperidine-3-carboxylic acid with methanol in the presence of an acid catalyst. The general reaction can be summarized as follows:

The compound can also undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which further enhance its utility in synthetic organic chemistry.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. It acts as a ligand for specific receptors and enzymes, modulating their activity through hydrogen bonding and coordination with metal ions. This interaction is crucial for its potential therapeutic effects.

Pharmacological Applications

- Anticancer Activity : Recent studies highlighted that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this compound showed enhanced cytotoxicity in hypopharyngeal tumor cells, suggesting a potential role in cancer therapy .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cathepsin K, an enzyme implicated in bone resorption. Research indicates that modifications to the piperidine structure can significantly enhance inhibitory potency, with some derivatives achieving IC50 values as low as 13.52 µM .

- Neuropharmacological Effects : this compound has been studied for its interactions with neurotransmitter receptors, particularly muscarinic acetylcholine receptors (M3R). Activation of these receptors is linked to processes such as cell proliferation and resistance to apoptosis, making this compound a candidate for further exploration in neurodegenerative diseases and cognitive enhancement .

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Evaluation : A study investigated the cytotoxic effects of several piperidine derivatives on FaDu cells. Among them, this compound showed significant apoptosis induction compared to standard treatments like bleomycin, indicating its potential as an anticancer agent.

- Inhibition Assays : In vitro assays demonstrated that derivatives based on this compound exhibited varying degrees of inhibition against cathepsin K. Molecular docking studies revealed that specific structural modifications could enhance binding affinity and selectivity towards the enzyme's active site.

Propiedades

IUPAC Name |

methyl (3R)-piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDBHIAXYFPJCT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568098 | |

| Record name | Methyl (3R)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164323-85-7 | |

| Record name | Methyl (3R)-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164323-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R)-piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.